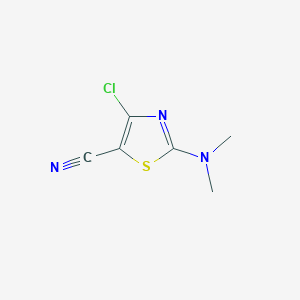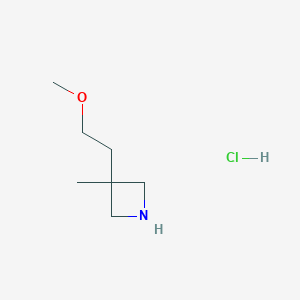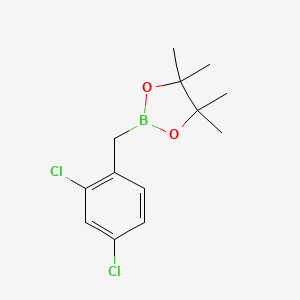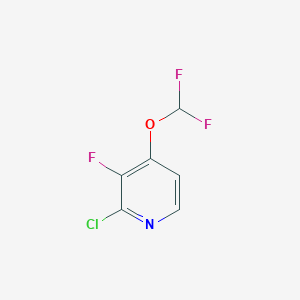![molecular formula C13H15ClN4O2S B1435737 1-[4-(4-Nitrophenyl)-1,3-thiazol-2-yl]piperazine hydrochloride CAS No. 2108511-49-3](/img/structure/B1435737.png)
1-[4-(4-Nitrophenyl)-1,3-thiazol-2-yl]piperazine hydrochloride
Overview
Description
Scientific Research Applications
Antimicrobial and Antifungal Properties
Piperazine derivatives, including compounds related to "1-[4-(4-Nitrophenyl)-1,3-thiazol-2-yl]piperazine hydrochloride," have been synthesized and shown to exhibit significant antimicrobial and antifungal properties. These compounds have been tested against a variety of bacterial and fungal strains, demonstrating considerable efficacy. The chemical synthesis process involves coupling substituted benzenethiol with chloro-nitrobenzene, followed by several chemical reactions to obtain the piperazine moiety, which is then screened for biological activities (Suryavanshi & Rathore, 2017).
Anti-inflammatory Activity
Novel compounds bearing the piperazine structure have been synthesized and evaluated for their anti-inflammatory activity. These studies employed both in vitro and in vivo models to test the efficacy of synthesized compounds, revealing that specific derivatives exhibit significant anti-inflammatory effects. Such findings highlight the therapeutic potential of these compounds in treating inflammatory conditions (Ahmed, Molvi, & Khan, 2017).
Leishmanicidal Activity
Research into piperazine derivatives also extends to their leishmanicidal activity, with studies indicating strong activity against Leishmania major promastigotes. Certain compounds have been identified as more effective than traditional treatments, showcasing the potential for new therapeutic approaches to combating leishmaniasis, a neglected tropical disease (Foroumadi et al., 2005).
Anticancer Properties
The exploration of piperazine derivatives in cancer research has led to the identification of compounds with promising anticancer activity. These studies, conducted within the NCI-60 Human Tumor Cell Lines Screen, demonstrate the efficacy of certain piperazine compounds against various cancer cell lines, underscoring their potential as anticancer agents (Turov, 2020).
Antifungal Compounds
Innovative research has also led to the synthesis of novel antifungal compounds, highlighting the role of piperazine derivatives in developing new treatments for fungal infections. These efforts include the characterization of solubility, thermodynamics, and partitioning processes in biologically relevant solvents, providing a foundation for further pharmaceutical development (Volkova, Levshin, & Perlovich, 2020).
properties
IUPAC Name |
4-(4-nitrophenyl)-2-piperazin-1-yl-1,3-thiazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O2S.ClH/c18-17(19)11-3-1-10(2-4-11)12-9-20-13(15-12)16-7-5-14-6-8-16;/h1-4,9,14H,5-8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMINIKLXHQEGIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-].Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.80 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



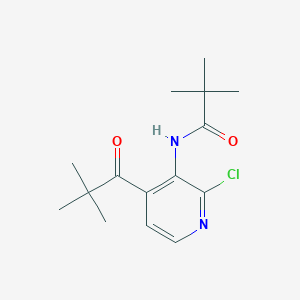
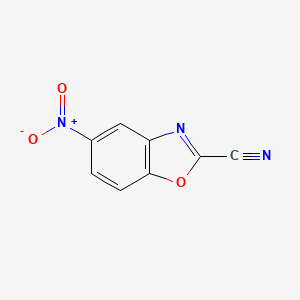
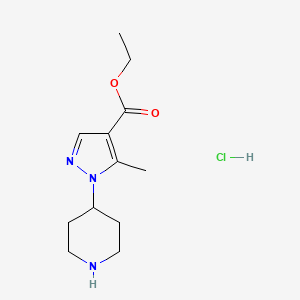
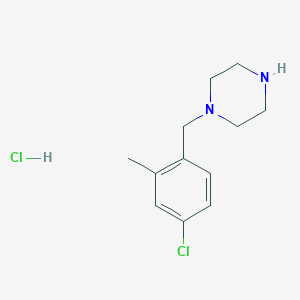
![2-Oxabicyclo[4.1.0]heptan-7-amine hydrochloride](/img/structure/B1435662.png)

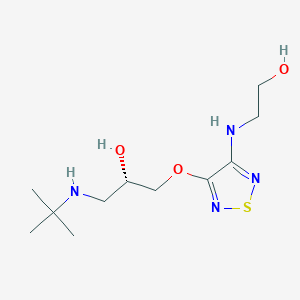
![3',4'-dihydro-2'H-spiro[oxolane-3,1'-pyrrolo[1,2-a]pyrazine]](/img/structure/B1435669.png)
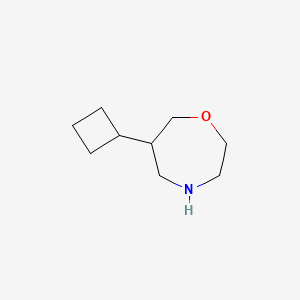
![2-{5-[(2R)-oxolan-2-yl]-1,3,4-oxadiazol-2-yl}piperidine hydrochloride](/img/structure/B1435673.png)
